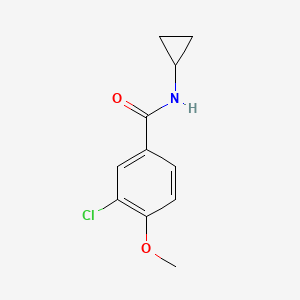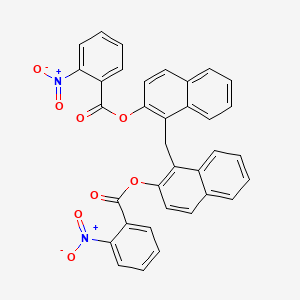
N-(4-fluoro-6-methoxy-2-pyrimidinyl)-N'-2-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-6-methoxy-2-pyrimidinyl)-N'-2-naphthylurea, commonly known as 'Flumetsulam,' is a herbicide that belongs to the sulfonylurea family. It is a selective herbicide that is used to control a broad spectrum of weeds in various crops, including soybeans, corn, and wheat. Flumetsulam has gained popularity due to its high efficacy, low toxicity, and low environmental impact.
作用機序
The mechanism of action of Flumetsulam involves the inhibition of ALS, which is a key enzyme in the biosynthesis of branched-chain amino acids in plants. ALS catalyzes the conversion of pyruvate and 2-ketobutyrate to acetolactate, which is then converted to valine, leucine, and isoleucine. By inhibiting ALS, Flumetsulam disrupts the normal growth and development of weeds, leading to their death. The selectivity of Flumetsulam towards weeds is due to the differential sensitivity of ALS in plants and animals.
Biochemical and Physiological Effects:
Flumetsulam has been shown to have low toxicity towards mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. Flumetsulam has been shown to have no adverse effects on soil microorganisms and earthworms. However, it may have some impact on non-target plants, and caution should be exercised when using it in areas with sensitive vegetation.
実験室実験の利点と制限
Flumetsulam has several advantages for laboratory experiments. It is highly effective in controlling a broad spectrum of weeds, and its selectivity towards weeds allows for the study of the mechanism of action of sulfonylurea herbicides. Flumetsulam is also relatively easy to synthesize, and its purity and yield can be easily optimized. However, Flumetsulam has some limitations for laboratory experiments. Its low solubility in water and organic solvents can make it difficult to prepare stock solutions, and its high potency may require the use of specialized equipment and protocols.
将来の方向性
There are several future directions for the study of Flumetsulam. One area of research is the development of new derivatives of Flumetsulam with improved efficacy and selectivity. Another area of research is the study of the metabolism and fate of Flumetsulam in the environment, including its degradation and transport in soil and water. The use of Flumetsulam in combination with other herbicides and cultural practices is also an area of research, as it may provide synergistic effects and reduce the development of herbicide resistance in weeds. Finally, the development of new analytical methods for the detection and quantification of Flumetsulam in environmental samples is an important area of research, as it will allow for the monitoring of its presence and impact in the environment.
合成法
The synthesis of Flumetsulam involves the reaction of 2-naphthylamine with 4-fluoro-6-methoxypyrimidine-2-amine in the presence of a suitable base. The obtained intermediate is then treated with chlorosulfonyl isocyanate to yield the final product, Flumetsulam. The synthesis of Flumetsulam has been extensively studied, and various modifications have been made to improve its yield and purity.
科学的研究の応用
Flumetsulam has been widely used in scientific research to study the mechanism of action of sulfonylurea herbicides. It has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, Flumetsulam disrupts the normal growth and development of weeds, leading to their death. Flumetsulam has also been used to study the metabolism and fate of sulfonylurea herbicides in soil, water, and plants.
特性
IUPAC Name |
1-(4-fluoro-6-methoxypyrimidin-2-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-23-14-9-13(17)19-15(20-14)21-16(22)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYYPKCSPOVWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC3=CC=CC=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)

![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)
![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5439061.png)
![3-cyclopropyl-6-[3-(2-thienyl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5439076.png)


![6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide](/img/structure/B5439100.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5439102.png)